Fmoc-6-chloro-DL-tryptophan
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Overview
Description
Fmoc-6-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 6-position of the indole ring. This modification enhances the compound’s utility in peptide synthesis, particularly in the solid-phase synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-6-chloro-DL-tryptophan typically involves the protection of the amino group of 6-chloro-DL-tryptophan with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-6-chloro-DL-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides, where it serves as a building block. The compound’s unique properties, such as its ability to undergo selective reactions, make it valuable in the design and synthesis of bioactive peptides. Additionally, it is used in the study of protein-ligand interactions and the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Fmoc-6-chloro-DL-tryptophan is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The chlorine atom at the 6-position can participate in various chemical reactions, allowing for the introduction of additional functional groups. This versatility makes the compound a valuable tool in the design of complex peptides and proteins.
Comparison with Similar Compounds
Fmoc-tryptophan: Lacks the chlorine atom at the 6-position, making it less reactive in certain chemical reactions.
Fmoc-5-chloro-DL-tryptophan: Similar structure but with the chlorine atom at the 5-position, leading to different reactivity and properties.
Fmoc-6-fluoro-DL-tryptophan: Contains a fluorine atom instead of chlorine, resulting in different chemical behavior.
Uniqueness: Fmoc-6-chloro-DL-tryptophan is unique due to the presence of the chlorine atom at the 6-position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGPPBWOOAVEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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